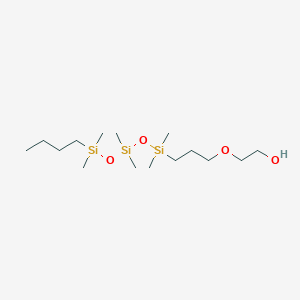
モノカルビノール末端ポリジメチルシロキサン
概要
説明
2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol is a type of organosilicon compound, specifically a polydimethylsiloxane with a hydroxyl group at one end of the polymer chain. This compound is known for its unique properties, such as low surface tension, high thermal stability, and excellent chemical resistance. It is widely used in various industrial and scientific applications due to its versatility and stability .
科学的研究の応用
2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol has a wide range of applications in scientific research:
作用機序
Target of Action
Monocarbinol terminated polydimethylsiloxane (PDMS) is a type of organosilicon compound, which is a colorless and transparent liquid .
Mode of Action
PDMS interacts with its environment through its unique physical and chemical properties. It has a low surface tension, allowing it to form a continuous thin film on solid surfaces . This property is particularly useful in its applications as a lubricant and a sealing material .
Pharmacokinetics
It’s known that pdms has a density of 097 g/cm3, a boiling point of >205°C, and a refractive index of 1409 .
Result of Action
The primary effects of PDMS are due to its physical properties. It forms a thin, continuous film on solid surfaces, which can provide lubrication and sealing . In the medical field, PDMS is used in the manufacturing of medical devices due to its biocompatibility .
Action Environment
The action of PDMS can be influenced by environmental factors. For example, its ability to form a continuous film can be affected by the surface it is applied to . Additionally, PDMS exhibits excellent temperature stability, maintaining its properties in a wide temperature range from -50℃ to 200℃ . It also has good resistance to chemical corrosion, being able to withstand common corrosive media such as acids and alkalis . PDMS should be stored in a light-avoiding, dry, sealed container, away from fire and flammable substances .
生化学分析
Biochemical Properties
It is known that this compound interacts with various biomolecules, potentially influencing their function and behavior .
Cellular Effects
Safety data sheets indicate that it may cause skin irritation , suggesting that it could interact with cellular membranes or other components to induce an irritant response.
Molecular Mechanism
It is known to have good lubricating properties , which suggests that it may interact with biomolecules in a way that reduces friction or facilitates movement.
Temporal Effects in Laboratory Settings
It is known to be a stable compound , suggesting that its effects are likely to be consistent over time.
準備方法
2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol can be synthesized through several methods:
化学反応の分析
2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol undergoes various chemical reactions, including:
類似化合物との比較
2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol can be compared with other similar compounds, such as:
Hydroxyl terminated polydimethylsiloxane: This compound has hydroxyl groups at both ends of the polymer chain, making it more reactive and suitable for different applications.
Amino terminated polydimethylsiloxane: This compound has amino groups at the ends of the polymer chain, which can react with various electrophiles to form different functional materials.
Vinyl terminated polydimethylsiloxane: This compound has vinyl groups at the ends of the polymer chain, which can undergo addition reactions to form crosslinked networks.
2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol is unique due to its single hydroxyl group, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
特性
IUPAC Name |
2-[3-[[[butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H38O4Si3/c1-8-9-14-20(2,3)18-22(6,7)19-21(4,5)15-10-12-17-13-11-16/h16H,8-15H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQUYFVEVTXLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H38O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
191920-47-5 | |
| Record name | Poly[oxy(dimethylsilylene)], α-(butyldimethylsilyl)-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191920-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001112165 | |
| Record name | Poly[oxy(dimethylsilylene)], α-(butyldimethylsilyl)-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207308-30-3, 191920-47-5 | |
| Record name | Siloxanes and Silicones, di-Me, Bu group- and 3-(2-hydroxyethoxy)propyl group-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly[oxy(dimethylsilylene)], α-(butyldimethylsilyl)-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Polydimethylsiloxane, monocarbinol terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1653880.png)

![1-[2-(4-Amino-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B1653882.png)
![2-(4-Chloronaphthalen-1-yl)oxy-N-[2-(methylamino)propyl]acetamide](/img/structure/B1653883.png)










